molecular formula C10H11ClFNO2 B13522169 methyl7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylatehydrochloride

methyl7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylatehydrochloride

Cat. No.: B13522169
M. Wt: 231.65 g/mol
InChI Key: OCPKLZSRXXBHEY-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride is a synthetic organic compound belonging to the class of isoindole derivatives Isoindoles are significant heterocyclic systems found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoro-1H-isoindole and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-fluoro-2,3-dihydro-1H-isoindole-4-carboxylate
  • Methyl 7-chloro-2,3-dihydro-1H-isoindole-4-carboxylate
  • Methyl 7-bromo-2,3-dihydro-1H-isoindole-4-carboxylate

Uniqueness

Methyl 7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride is unique due to the presence of the fluorine atom at the 7-position, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, making this derivative particularly interesting for pharmaceutical research.

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

methyl 7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride

InChI

InChI=1S/C10H10FNO2.ClH/c1-14-10(13)6-2-3-9(11)8-5-12-4-7(6)8;/h2-3,12H,4-5H2,1H3;1H

InChI Key

OCPKLZSRXXBHEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CNCC2=C(C=C1)F.Cl

Origin of Product

United States

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